5-Isothiocyanatoquinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Isothiocyanatoquinoline consists of a quinoline ring with an isothiocyanate group attached at the 5-position . The InChI code for this compound is 1S/C10H6N2S/c13-7-12-10-5-1-4-9-8(10)3-2-6-11-9/h1-6H .It is a powder at room temperature . Unfortunately, the search results for additional physical and chemical properties have expired.
Scientific Research Applications
Antimalarial Activity
Quinoline compounds have been used as lead structures in the synthesis of many antimalarial drugs such as chloroquine, pyrimethamine, and mefloquine .
Antitumor Activity
Isothiocyanates (ITCs), which include quinoline derivatives, have suggested anti-tumor activity .
Antimicrobial Properties
Quinolines are known to exhibit a wide range of therapeutic properties, including antimicrobial effects .
Bioinorganic Systems
The coordination chemistry of macrocyclic complexes containing isothiocyanato derivatives has applications in bioinorganic systems .
Catalysis
These macrocyclic complexes are also of interest due to their potential use in catalysis .
Analytical Practices
The electrochemical properties of isothiocyanato derivatives make them useful in analytical practices .
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry .
Industrial Chemistry
These compounds also find applications in industrial chemistry, with an emphasis on greener and more sustainable chemical processes .
Safety and Hazards
The safety information for 5-Isothiocyanatoquinoline includes several hazard statements such as H302, H312, H315, H319, H332, H334, H335 . These indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
5-isothiocyanatoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c13-7-12-10-5-1-4-9-8(10)3-2-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYKIILAWGSZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isothiocyanatoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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